Delta Opioid Receptor Binding: Negligible Affinity vs. Reference Delta Agonists
3-(1,3-Dioxan-4-yl)propanoic acid exhibits minimal binding affinity for the human delta opioid receptor (DOR), with Ki > 10,000 nM determined via competition binding using membrane preparations from transfected HN9.10 cells [1][2]. This contrasts sharply with the potent DOR agonist DADLE (Ki ≈ 1–5 nM), high-affinity synthetic delta ligands (Ki < 100 nM reported for numerous small-molecule chemotypes in ChEMBL and PDSP databases), and the moderate-affinity compound CHEMBL1800685 (Ki = 2,750 nM at human DOR expressed in HEK cells) [3]. The >3.6-fold lower affinity relative to even the weakly binding CHEMBL1800685, and >1,000-fold lower than potent delta agonists, positions the target compound as a suitable inert negative control for opioid receptor screening panels or as a selectivity-profiling probe where DOR inactivity is required [4].
| Evidence Dimension | Delta opioid receptor (DOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM (human DOR, HN9.10 cell membranes, [³H]-DADLE competition) |
| Comparator Or Baseline | Reference DOR agonist DADLE: Ki ~1–5 nM (same radioligand). CHEMBL1800685 (a synthetic DOR ligand): Ki = 2,750 nM (human DOR, HEK cells, PDSP assay). Potent synthetic DOR agonists (class-level): typical Ki < 100 nM across multiple chemotypes in ChEMBL. |
| Quantified Difference | Target compound binds >3.6-fold weaker than the moderate-affinity comparator CHEMBL1800685 (Ki >10,000 vs. 2,750 nM), and >1,000-fold weaker than potent DOR agonists (Ki >10,000 vs. <10 nM). |
| Conditions | Radioligand competition binding assays; [³H]-DADLE as radioligand; human DOR expressed in HN9.10 cell membranes (target compound) and HEK cells (comparator); data curated from BindingDB ChEMBL_146440 (CHEMBL757337) and PDSP. |
Why This Matters
For drug discovery programs requiring opioid receptor counter-screening, the confirmed DOR inactivity of 3-(1,3-dioxan-4-yl)propanoic acid (Ki > 10,000 nM) makes it a data-backed negative control, reducing the risk of false-positive hits from promiscuous dioxane-containing screening compounds.
- [1] BindingDB Entry BDBM50008888; ChEMBL_146440 (CHEMBL757337). Ki > 10,000 nM for delta opioid receptor. Vecchietti, V.; Giordani, A.; Giardina, G.; Colle, R.; Clarke, G. D. (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. J. Med. Chem. 1991, 34, 397–403. View Source
- [2] BindingDB Assay ChEMBL_146440. Compound evaluated for binding affinity against opioid receptor delta subtype in guinea pig brain (minus cerebellum) using [³H]-DADLE. View Source
- [3] BindingDB Entry BDBM50456168 (CHEMBL1800685). Ki = 2,750 nM for human delta opioid receptor expressed in HEK cells (PDSP assay). View Source
- [4] Vecchietti, V.; Giordani, A.; Giardina, G.; Colle, R.; Clarke, G. D. (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives: novel, highly selective kappa opioid analgesics. J. Med. Chem. 1991, 34, 397–403. PubMed ID: 1846921. View Source
